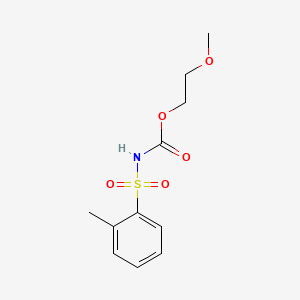

2-Methoxyethyl o-tolylsulfonylcarbamate

Description

Properties

Molecular Formula |

C11H15NO5S |

|---|---|

Molecular Weight |

273.31 g/mol |

IUPAC Name |

2-methoxyethyl N-(2-methylphenyl)sulfonylcarbamate |

InChI |

InChI=1S/C11H15NO5S/c1-9-5-3-4-6-10(9)18(14,15)12-11(13)17-8-7-16-2/h3-6H,7-8H2,1-2H3,(H,12,13) |

InChI Key |

BBDCYTIPACSDHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)OCCOC |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of o-Toluidine or Related Amines

A common initial step is the sulfonylation of o-toluidine or a related amine to yield the o-tolylsulfonyl derivative:

- Reagents : Chlorosulfonic acid or sulfonyl chlorides (e.g., o-toluenesulfonyl chloride).

- Conditions : Typically performed at low temperatures (0–5°C) to control exothermicity, followed by stirring at moderate temperatures (40–50°C) for several hours.

- Workup : Quenching into ice water, neutralization with ammonia or sodium bicarbonate, and extraction with organic solvents such as dichloromethane.

This sulfonylation step is critical for introducing the sulfonyl functionality onto the aromatic ring, providing the sulfonamide or sulfonylcarbamate precursor.

Carbamate Formation via Reaction with Chloroformates or Carbonates

The carbamate group can be introduced by reacting the sulfonylated amine with chloroformates or carbonate esters:

- Reagents : 2-Methoxyethyl chloroformate or 2-methoxyethyl carbonate derivatives.

- Conditions : The reaction is generally conducted in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere (e.g., nitrogen) at low temperatures (0–5°C), then allowed to warm to room temperature.

- Catalysts/Base : Use of a base such as triethylamine or pyridine to scavenge HCl generated during the reaction.

- Outcome : Formation of the 2-methoxyethyl o-tolylsulfonylcarbamate with good selectivity.

Alkylation or Methoxylation for 2-Methoxyethyl Group Introduction

Alternatively, the 2-methoxyethyl substituent can be introduced via nucleophilic substitution reactions:

- Starting Materials : Alpha-bromo or alpha-chloro derivatives of o-tolylsulfonylcarbamate.

- Reagents : Alkali metal methoxides (e.g., sodium methoxide) or methanol with alkali metal hydroxides.

- Conditions : Reactions are conducted in methanol or other polar solvents under nitrogen atmosphere to avoid oxidation.

- Notes : This method is adapted from related methoxylation reactions reported for similar phenolic compounds and sulfonyl derivatives.

Based on the synthesis of related compounds such as 4-(2′-methoxyethyl)phenol and sulfonyl methyl benzoates, a plausible preparation route is:

| Step | Reaction Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Sulfonylation of o-toluidine | o-Toluenesulfonyl chloride, pyridine, 0–5°C to RT, 2–3 h | High yield (>85%), sulfonamide intermediate |

| 2 | Carbamate formation | 2-Methoxyethyl chloroformate, triethylamine, DCM, 0–5°C to RT | Moderate to high yield (~70–90%) |

| 3 | Purification | Recrystallization from methanol or ethyl acetate | Purity >98%, yield optimized by conditions |

- Purity Assessment : HPLC, NMR, and GC-MS analyses confirm the structure and purity.

- Yield Optimization : Reaction time, temperature, and stoichiometry are critical; excess base and controlled addition rates improve yield.

- Byproduct Control : Minimizing hydrolysis and over-alkylation by maintaining anhydrous conditions and inert atmosphere.

- A patent (EP0449602A1) describes improved methoxylation methods using alkali metal methoxides under nitrogen to enhance selectivity and yield for related methoxyethyl phenol derivatives, which can be adapted for carbamate synthesis.

- The use of chlorosulfonic acid followed by thionyl chloride for sulfonylation and subsequent ammonolysis has been demonstrated to yield sulfonylcarbamate intermediates with high purity and good yields (CN1884259A).

- Catalytic hydrogenation methods have been employed to reduce ketone intermediates to alcohols in similar synthetic routes, facilitating the introduction of the methoxyethyl group (US20080319225A1).

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation | o-Toluidine | o-Toluenesulfonyl chloride, pyridine | 0–50°C, 2–3 h | >85 | Controlled temperature prevents side reactions |

| Carbamate Formation | o-Tolylsulfonamide | 2-Methoxyethyl chloroformate, triethylamine | 0–25°C, inert atmosphere | 70–90 | Base scavenges HCl, anhydrous conditions critical |

| Methoxylation | Alpha-bromo sulfonyl derivative | Sodium methoxide in methanol | Room temp, N2 atmosphere | 75–85 | Adapted from phenol methoxylation patents |

| Reduction (if needed) | Ketone intermediates | Catalytic hydrogenation (PtO2) | 60°C, methanol, H2 gas | 60–70 | For converting ketones to alcohols |

The preparation of 2-Methoxyethyl o-tolylsulfonylcarbamate is best achieved through a stepwise approach involving sulfonylation of o-toluidine derivatives, carbamate formation with 2-methoxyethyl chloroformate, and careful control of reaction conditions to ensure high yield and purity. Adaptations of methoxylation and reduction methods from related compounds enhance efficiency. The integration of these methods, supported by extensive patent literature and research, provides a robust synthesis framework for this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl o-tolylsulfonylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonates.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonates, while reduction can produce sulfides or thiols .

Scientific Research Applications

2-Methoxyethyl o-tolylsulfonylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein modification.

Industry: The compound is used in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of 2-Methoxyethyl o-tolylsulfonylcarbamate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Methoxyethyl o-tolylsulfonylcarbamate

- CAS No.: 103852-92-6

- Molecular Formula: C₁₁H₁₅NO₅S (as per ; corrected from "CH₃NOS" likely a formatting error)

- Molecular Weight : 273.31 g/mol

- Purity : >99% (Grade) .

This compound features a sulfonylcarbamate backbone with a 2-methoxyethyl group and an o-tolyl (ortho-methylphenyl) substituent. Sulfonylcarbamates are known for their reactivity and applications in medicinal and agrochemical synthesis.

Comparison with Similar Compounds

Structural Analogs: Organotin(IV) Dithiocarbamates

Compounds :

- Diphenyltin(IV) (2-methoxyethyl) methyldithiocarbamate

- Triphenyltin(IV) (2-methoxyethyl) methyldithiocarbamate

Key Similarities :

Differences :

- Metal Coordination : Incorporation of tin(IV) centers enhances cytotoxicity.

Table 1: Structural and Functional Comparison

| Property | 2-Methoxyethyl o-tolylsulfonylcarbamate | Organotin(IV) Dithiocarbamates |

|---|---|---|

| Molecular Weight | 273.31 g/mol | ~500–600 g/mol (estimated) |

| Functional Groups | Sulfonylcarbamate | Dithiocarbamate + Sn(IV) |

| Bioactivity | Not reported | Cytotoxic (K562 cells) |

| Applications | Potential synthetic intermediate | Anticancer research |

Functional Group Analogs: Boronic Acid Inhibitors

Compound: [2-[[4-(2-Methoxyethyl) phenoxy] methyl] phenyl] boronic acid

Key Similarities :

Differences :

Sulfonyl-Based Agrochemicals

Compounds :

- Metsulfuron methyl ester (CAS: 74255-80-2)

- Ethametsulfuron methyl ester

Differences :

- Applications: Used as herbicides, targeting plant acetolactate synthase. No evidence links 2-Methoxyethyl o-tolylsulfonylcarbamate to herbicidal activity .

Ethyl 2-Methylsulfonyloxyethylcarbamate

CAS No.: 133044-89-0

Key Similarities :

Differences :

- Reactivity : The methylsulfonyloxy group may act as a leaving group, enabling nucleophilic substitution reactions, whereas the o-tolylsulfonyl group in the target compound is more stable .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Methoxyethyl o-tolylsulfonylcarbamate, and how do variables like pH and temperature influence yield?

- Methodological Answer : Synthesis typically involves coupling o-tolylsulfonyl chloride with 2-methoxyethyl carbamate under anhydrous conditions. Key variables include:

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of the sulfonyl group) .

- pH : Use buffered conditions (pH 7–8) to stabilize intermediates and prevent carbamate degradation .

- Catalysts : Triethylamine or DMAP can accelerate the reaction by deprotonating intermediates .

- Yield Optimization : Monitor via TLC or HPLC; yields >75% are achievable with stoichiometric control .

Q. How can researchers confirm the structural integrity of 2-Methoxyethyl o-tolylsulfonylcarbamate post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze and spectra for characteristic peaks:

- Methoxyethyl protons ( 3.3–3.5 ppm) .

- Sulfonyl group ( 44–46 ppm) .

- IR : Confirm carbamate (C=O stretch at ~1700 cm) and sulfonate (S=O at ~1350 cm) functionalities .

- Mass Spectrometry : Verify molecular ion ([M+H]) and fragmentation patterns .

Q. What are the stability profiles of 2-Methoxyethyl o-tolylsulfonylcarbamate under various storage conditions?

- Methodological Answer : Stability depends on:

- Moisture : Store desiccated at –20°C to prevent hydrolysis of the carbamate/sulfonyl groups .

- Light : Protect from UV exposure to avoid photodegradation; amber vials recommended .

- Long-Term Stability : Regular HPLC analysis (every 6 months) to detect degradation products like o-toluenesulfonic acid .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during the synthesis of 2-Methoxyethyl o-tolylsulfonylcarbamate?

- Methodological Answer : Common byproducts arise from:

- Sulfonate Hydrolysis : Traces of water in solvents can hydrolyze the sulfonyl group, forming o-toluenesulfonic acid. Mitigate with molecular sieves .

- Carbamate Rearrangement : Elevated temperatures (>30°C) may cause Beckmann-like rearrangements; kinetic studies via -NMR can track intermediates .

- Cross-Reactivity : Use LC-MS to identify dimerization products (e.g., disulfonyl compounds) and adjust stoichiometry .

Q. How does 2-Methoxyethyl o-tolylsulfonylcarbamate interact with biological targets, and what assays are suitable for studying its activity?

- Methodological Answer : The sulfonylcarbamate group may act as a protease inhibitor or receptor modulator. Key assays include:

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin or chymotrypsin inhibition) with IC determination .

- Cellular Uptake : Radiolabeled -carbamate derivatives tracked via autoradiography in cell cultures .

- Toxicity Profiling : MTT assays on HEK293 or HepG2 cells to assess cytotoxicity (EC values) .

Q. How can researchers resolve contradictions in reported biological activity data for 2-Methoxyethyl o-tolylsulfonylcarbamate derivatives?

- Methodological Answer : Discrepancies may stem from:

- Purity Differences : Validate compound purity (>95%) via HPLC and elemental analysis before biological testing .

- Assay Variability : Standardize protocols (e.g., ATP levels in viability assays) across labs .

- Structural Isomerism : Use X-ray crystallography to confirm stereochemistry, as minor isomers can alter activity .

Q. What advanced computational methods predict the reactivity of 2-Methoxyethyl o-tolylsulfonylcarbamate in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Model transition states for sulfonylation and carbamate formation using Gaussian or ORCA software .

- Solvent Effects : COSMO-RS simulations to predict solubility and stability in ionic liquids or polar aprotic solvents .

- Docking Studies : AutoDock Vina to explore interactions with enzymatic active sites (e.g., acetylcholinesterase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.